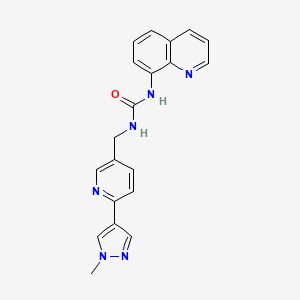

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea

Description

Properties

IUPAC Name |

1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-quinolin-8-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O/c1-26-13-16(12-24-26)17-8-7-14(10-22-17)11-23-20(27)25-18-6-2-4-15-5-3-9-21-19(15)18/h2-10,12-13H,11H2,1H3,(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAINUDYIEJZFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing data from diverse research studies, case analyses, and findings relevant to its therapeutic applications.

Properties

| Property | Value |

|---|---|

| Molecular Weight | 341.8 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various protein kinases, which play crucial roles in cell signaling pathways associated with cancer and inflammation. The pyrazole moiety is known for its ability to inhibit protein kinases, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant cytotoxic effects against various cancer cell lines:

- MCF7 (Breast Cancer) : IC50 values reported around 3.79 µM indicate substantial growth inhibition.

- NCI-H460 (Lung Cancer) : The compound showed IC50 values of 42.30 µM, suggesting moderate efficacy.

- SF-268 (Brain Tumor) : Similar inhibitory effects were noted, reinforcing the compound's potential as an anticancer agent .

Anti-inflammatory Effects

In addition to anticancer properties, compounds containing the pyrazole structure have been explored for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxicity of various pyrazole derivatives against a panel of cancer cell lines. The results indicated that the compound exhibited a significant dose-dependent response in inhibiting cell proliferation, with notable selectivity towards cancerous cells compared to normal cells .

Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. This underscores its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Benzoquinazolinone 12

Structure : 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one.

Key Differences :

- Replaces the urea group with a benzoquinazolinone core.

- Includes a hydroxycyclohexyl substituent absent in the target compound. Activity: Demonstrates enhanced potency as an M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) compared to earlier analogs like BQCA . The pyridine-pyrazole fragment likely contributes to receptor affinity, but the quinazolinone core may limit solubility compared to urea-based structures.

1-(Pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea (CAS 1311777-18-0)

Structure : Similar urea core but differs in substitution:

- Pyridine is at the 4-position instead of 3.

- Quinolin-8-yl is attached via a methyl group to the pyrazole (position 1) rather than the pyridine. The altered substitution pattern may affect binding orientation or metabolic stability .

3-Ureidopyrazole Derivatives (e.g., 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas)

Structure: Simpler pyrazole-urea derivatives lacking the quinoline or pyridine extensions. Activity: Exhibit antitumor, anti-inflammatory, and kinase-inhibitory properties . The absence of extended aromatic systems (e.g., quinoline) may reduce DNA interaction but improve solubility.

Antimicrobial Pyrazole-Urea Compounds (e.g., 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)

Structure: Urea linked to phenylpyrazole groups without quinoline or pyridine moieties. Activity: Demonstrated antimicrobial properties in preliminary studies . The simpler structure highlights how the addition of quinoline or pyridine in the target compound shifts biological focus toward anticancer or neurological targets.

Structural and Functional Analysis Table

Key Research Findings

- Urea vs. Quinazolinone: Benzoquinazolinone 12’s higher mAChR potency suggests that core heterocycles significantly influence receptor binding, but urea-based structures (like the target) may offer better solubility or synthetic accessibility .

- Substitution Patterns: The position of pyridine (3 vs. 4) and pyrazole substitution (methyl vs. quinolinylmethyl) critically affect molecular interactions, as seen in CAS 1311777-18-0 vs. the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Stepwise Coupling : Begin with synthesizing the pyrazole and pyridine intermediates. For example, 4-hydroxymethylpyrazole-3-carbonyl azides can react with amines under Curtius reaction conditions to form ureas .

- Cyclization Control : Avoid unintended intramolecular cyclization by optimizing solvent polarity (e.g., anhydrous toluene) and amine stoichiometry .

- Catalysis : Use palladium catalysts for cross-coupling reactions, as seen in related quinoline-urea derivatives .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodology :

- NMR Spectroscopy : Analyze NMR peaks for urea NH protons (δ ~9.19 ppm) and pyridyl/pyrazolyl aromatic signals (δ 7.37–8.60 ppm) .

- HPLC-MS : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and ESI-MS for molecular ion confirmation (e.g., [M+1]) .

Q. What are the key structural features influencing this compound’s biological activity, and how can structure-activity relationship (SAR) studies be designed?

- Methodology :

- Fragment Replacement : Modify the quinoline or pyrazole moieties to assess impacts on target binding (e.g., replace quinoline with naphthyridine) .

- Functional Group Analysis : Test urea vs. thiourea derivatives to evaluate hydrogen-bonding requirements .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., variable IC values) be resolved?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for TRPV1 studies) and control for batch-to-batch compound purity .

- Metabolite Screening : Employ LC-MS to identify degradation products that may interfere with activity .

- Case Study : Adjusting solvent (DMF vs. DMSO) reduced false negatives in kinase inhibition assays for related ureas .

Q. What strategies mitigate stability issues (e.g., hydrolysis of the urea linkage) during in vitro experiments?

- Methodology :

- pH Control : Maintain buffers at pH 6–7 to slow hydrolysis .

- Prodrug Design : Replace urea with stable carbamate prodrugs, as demonstrated in benzoxazine derivatives .

Q. How can selective functionalization of the pyridine or quinoline rings be achieved to explore new derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.